Azido-PEG3-Val-Cit-PAB-PNP

Overview

Description

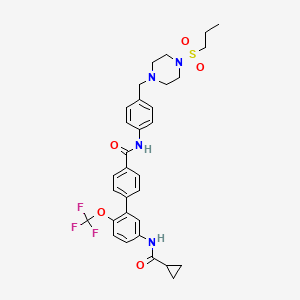

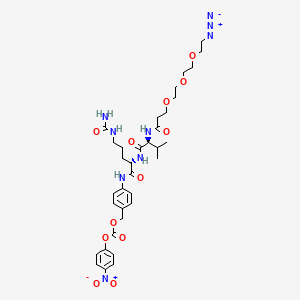

Azido-PEG3-Val-Cit-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound contains three units of polyethylene glycol (PEG), which enhances its solubility in aqueous solutions. The azide group allows for click chemistry reactions, making it a versatile tool in bioconjugation and drug delivery systems .

Mechanism of Action

Target of Action

Azido-PEG3-Val-Cit-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are the molecules containing Alkyne groups .

Mode of Action

This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) .

Biochemical Pathways

In the context of ADCs, the compound is attached to an ADC cytotoxin through an ADC linker . In the case of PROTACs, the compound is part of a linker connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

It’s known that the compound is a cleavable peptide adc linker . The Val-Cit will specifically be cleaved by Cathepsin B . PNP group is a good leaving group when treating with amine-bearing payload .

Result of Action

The result of the compound’s action is the selective degradation of target proteins in the case of PROTACs . For ADCs, the compound allows for the release of the ADC payload only in the cell .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can be increased by a PEG spacer . Furthermore, the compound should be stored at -20°C, away from moisture . The compound’s solubility in DMSO is 125 mg/mL .

Biochemical Analysis

Biochemical Properties

Azido-PEG3-Val-Cit-PAB-PNP interacts with various enzymes and proteins. The Val-Cit will specifically be cleaved by catepsin B . This enzyme is only present in the lysosome, which ensures that the ADC payload will be released only in the cell .

Cellular Effects

This compound influences cell function by enabling the synthesis of ADCs and PROTACs . These compounds have significant effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with other molecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows for the synthesis of ADCs and PROTACs .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of ADCs and PROTACs

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of ADCs and PROTACs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG3-Val-Cit-PAB-PNP involves multiple steps:

Azidation: Incorporation of the azide group for click chemistry.

Val-Cit-PAB Linker Formation: The Val-Cit-PAB moiety is introduced, which is cleavable by cathepsin B, an enzyme present in lysosomes

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Types of Reactions:

Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. .

Cleavage Reactions: The Val-Cit-PAB linker is specifically cleaved by cathepsin B, releasing the payload in the lysosome.

Common Reagents and Conditions:

CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.

SPAAC: No catalyst is required, making it suitable for in vivo applications

Major Products:

CuAAC: Formation of triazole-linked conjugates.

SPAAC: Formation of stable triazole rings without the need for copper

Scientific Research Applications

Azido-PEG3-Val-Cit-PAB-PNP has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through click chemistry.

Biology: Facilitates the study of protein interactions and cellular processes.

Medicine: Integral in the development of ADCs and PROTACs for targeted cancer therapy.

Industry: Employed in the production of bioconjugates and drug delivery systems

Comparison with Similar Compounds

Azido-PEG4-Val-Cit-PAB-PNP: Similar structure with an additional PEG unit, offering increased solubility.

Azido-PEG2-Val-Cit-PAB-PNP: Contains one less PEG unit, resulting in lower solubility but potentially faster cellular uptake

Uniqueness: Azido-PEG3-Val-Cit-PAB-PNP strikes a balance between solubility and cellular uptake, making it a versatile and widely used linker in both ADCs and PROTACs .

Properties

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47)/t28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBCDJANEWKOSX-JDXGNMNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N9O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601100304 | |

| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055047-18-0 | |

| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055047-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

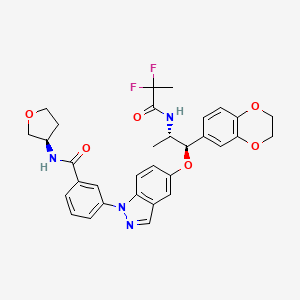

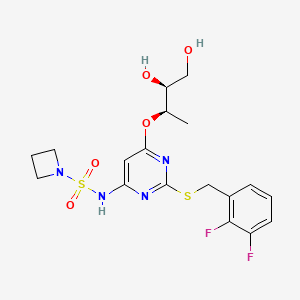

![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B605762.png)

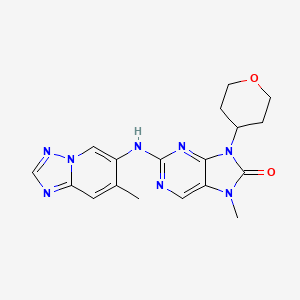

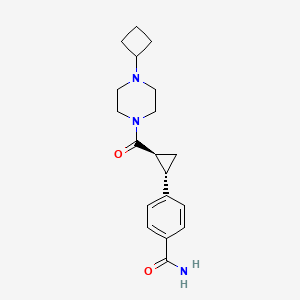

![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)

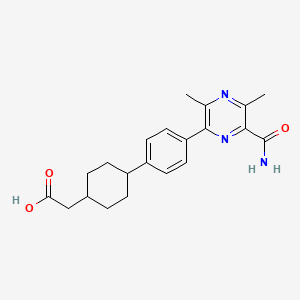

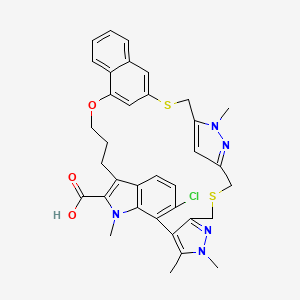

![2-[[(1S)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid](/img/structure/B605771.png)